3-Methylpyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their functional groups and properties. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-2-9-10-4-6(11)3-8-7(5)10/h2-4,11H,1H3 |
InChI Key |
GBBKPZNTHWRGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)O |
Origin of Product |
United States |
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